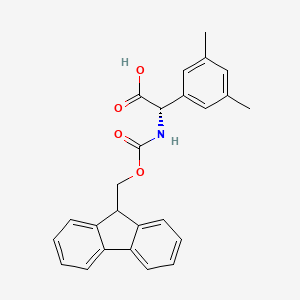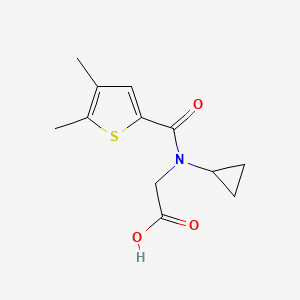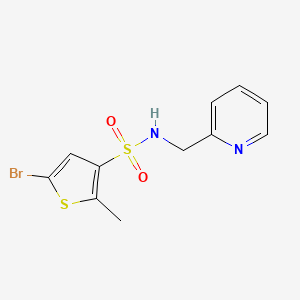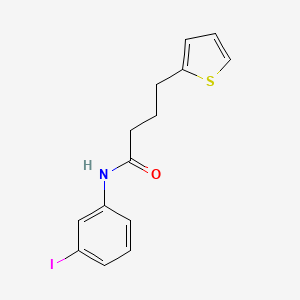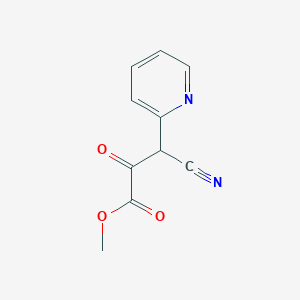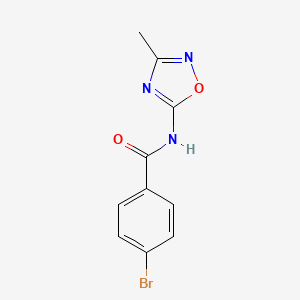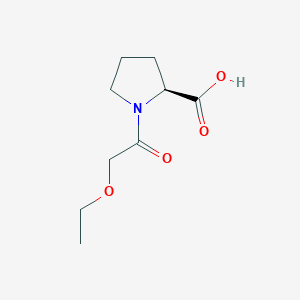
(2-Ethoxyacetyl)-l-proline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Ethoxyacetyl)-l-proline is an organic compound that belongs to the class of proline derivatives. Proline is an amino acid that plays a crucial role in protein synthesis and structure. The addition of the 2-ethoxyacetyl group to the proline molecule modifies its chemical properties, making it useful in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethoxyacetyl)-l-proline typically involves the reaction of l-proline with 2-ethoxyacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and under an inert atmosphere to prevent any side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can handle larger volumes of reactants. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.
化学反应分析
Types of Reactions
(2-Ethoxyacetyl)-l-proline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The ethoxyacetyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) and alkylating agents like methyl iodide (CH3I) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
(2-Ethoxyacetyl)-l-proline has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to protein structure and function.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (2-Ethoxyacetyl)-l-proline involves its interaction with specific molecular targets, such as enzymes and receptors. The ethoxyacetyl group can enhance the compound’s binding affinity to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
(2-Ethoxyacetyl)-glycine: Similar to (2-Ethoxyacetyl)-l-proline but with glycine as the amino acid.
(2-Ethoxyacetyl)-alanine: Another similar compound with alanine as the amino acid.
Uniqueness
This compound is unique due to the presence of the proline ring, which imparts specific structural and functional properties. The rigidity of the proline ring can influence the compound’s interaction with biological targets, making it distinct from other amino acid derivatives.
属性
分子式 |
C9H15NO4 |
|---|---|
分子量 |
201.22 g/mol |
IUPAC 名称 |
(2S)-1-(2-ethoxyacetyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C9H15NO4/c1-2-14-6-8(11)10-5-3-4-7(10)9(12)13/h7H,2-6H2,1H3,(H,12,13)/t7-/m0/s1 |
InChI 键 |
XNTFBDJGWUCYJZ-ZETCQYMHSA-N |
手性 SMILES |
CCOCC(=O)N1CCC[C@H]1C(=O)O |
规范 SMILES |
CCOCC(=O)N1CCCC1C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


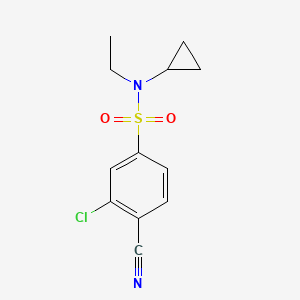
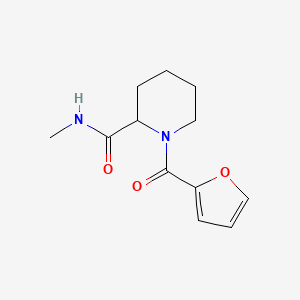

![6-Bromo-2-(methylsulfonyl)-1H-imidazo[4,5-b]pyrazine](/img/structure/B14902547.png)
![(2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate](/img/structure/B14902552.png)
